What is the exact chemical structure of Methyl 4-(chloro(cyano)methyl)benzoate
What is the exact chemical structure of Methyl 4-(chloro(cyano)methyl)benzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Methyl 4-(chloro(cyano)methyl)benzoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive overview. It covers the compound's chemical structure, proposed synthetic pathways, expected reactivity, potential applications, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers embarking on the study or utilization of this and similar α-chloro nitrile-containing aromatic esters.
Introduction and Structural Elucidation
Methyl 4-(chloro(cyano)methyl)benzoate (CAS No. 1707568-36-2) is a bifunctional organic molecule incorporating a methyl benzoate moiety and an α-chlorinated benzyl cyanide group. The presence of these two reactive centers suggests its potential as a versatile building block in the synthesis of more complex molecular architectures, particularly in the realm of pharmaceuticals and materials science.
Chemical Structure and Identifiers
The exact chemical structure of Methyl 4-(chloro(cyano)methyl)benzoate is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 4-(1-chloro-1-cyano-methyl)benzoate |
| CAS Number | 1707568-36-2 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| SMILES | O=C(OC)C1=CC=C(C(Cl)C#N)C=C1 |
The structure features a benzene ring para-substituted with a methoxycarbonyl group and a chloro(cyano)methyl group. The benzylic carbon, being attached to both a chlorine atom and a cyano group, is a key site of reactivity.
Caption: Chemical structure of Methyl 4-(chloro(cyano)methyl)benzoate.
Proposed Synthetic Pathways
Caption: Proposed synthetic workflow for Methyl 4-(chloro(cyano)methyl)benzoate.
Stage 1: Radical Bromination of Methyl 4-methylbenzoate
The initial step involves the benzylic bromination of Methyl 4-methylbenzoate. This reaction is typically initiated by light or a radical initiator.
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Protocol:
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Dissolve Methyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
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Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)benzoate.
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Stage 2: Nucleophilic Substitution to Form Methyl 4-(cyanomethyl)benzoate
The benzylic bromide is a good leaving group and can be readily displaced by a cyanide nucleophile.
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Protocol:
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Dissolve the crude Methyl 4-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
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Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).
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Stir the reaction mixture at room temperature, monitoring by TLC.
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Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting Methyl 4-(cyanomethyl)benzoate by column chromatography.
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Stage 3: α-Chlorination of Methyl 4-(cyanomethyl)benzoate
The final step is the chlorination at the benzylic position, activated by the adjacent cyano group.
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Protocol:
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Dissolve Methyl 4-(cyanomethyl)benzoate (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
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Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.1 eq) or N-chlorosuccinimide (NCS) (1.1 eq).
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If using NCS, a catalytic amount of a radical initiator may be required. For SO₂Cl₂, the reaction can often be initiated by gentle heating or photochemically.
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Monitor the reaction for the disappearance of the starting material.
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Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the final product, Methyl 4-(chloro(cyano)methyl)benzoate, by column chromatography or recrystallization.
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Expected Chemical Reactivity and Potential Transformations
The reactivity of Methyl 4-(chloro(cyano)methyl)benzoate is dominated by the α-chloro nitrile and the methyl ester functionalities.
Caption: Key reactivity sites of Methyl 4-(chloro(cyano)methyl)benzoate.
Nucleophilic Substitution at the Benzylic Carbon
The benzylic chloride is susceptible to nucleophilic attack, making this compound a valuable electrophile for introducing the 4-(methoxycarbonyl)benzyl moiety.
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Reaction with Amines: Forms α-amino nitriles, which are precursors to amino acids and other bioactive molecules.
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Reaction with Alkoxides/Phenoxides: Yields α-alkoxy or α-aryloxy nitriles.
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Reaction with Thiolates: Produces α-thio nitriles.
Hydrolysis Reactions
Both the nitrile and the ester groups can be hydrolyzed under acidic or basic conditions.[1][2]
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Nitrile Hydrolysis:
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Ester Hydrolysis: Saponification with a base (e.g., NaOH) will yield the corresponding carboxylate salt.
Reduction Reactions
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Nitrile Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[1]
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Ester Reduction: The methyl ester can also be reduced to a primary alcohol using strong reducing agents.
Potential Applications in Research and Drug Development
While specific applications for Methyl 4-(chloro(cyano)methyl)benzoate are not yet documented, its structure suggests several potential uses:
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Medicinal Chemistry:
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As a scaffold for the synthesis of novel enzyme inhibitors. For example, substituted benzonitriles have been investigated as farnesyltransferase inhibitors.[5]
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As an intermediate in the preparation of compounds with potential analgesic or antioxidant activities, as seen with related cyanoacetamido benzoates.[6]
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The α-chloro nitrile moiety can be a precursor to various heterocyclic systems of pharmaceutical interest.
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Materials Science: The rigid aromatic core and reactive functional groups could be utilized in the synthesis of novel polymers or functional materials.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is currently available for Methyl 4-(chloro(cyano)methyl)benzoate. Therefore, a conservative approach to safety and handling is imperative, based on the known hazards of its constituent functional groups and related compounds.
Hazard Assessment
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α-Chloro Nitriles: This class of compounds is generally toxic. They can be lachrymatory and are skin and respiratory tract irritants. Similar compounds like 2-chlorobenzyl cyanide are classified as hazardous.[7]
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Benzyl Cyanides: Can be toxic if ingested, inhaled, or absorbed through the skin.[8]
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Methyl Benzoates: Can be harmful if swallowed.[9]
Recommended Handling Procedures
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If the substance is volatile or aerosolized, a respirator may be necessary.
-
-
Engineering Controls: A certified chemical fume hood is essential for all manipulations.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Methyl 4-(chloro(cyano)methyl)benzoate is a compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a scientifically grounded framework for its synthesis, reactivity, and handling. The proposed synthetic route is based on reliable and well-understood chemical transformations. The predicted reactivity highlights its utility as a versatile building block. It is imperative that any laboratory work with this compound is conducted with strict adherence to the safety protocols outlined, given the likely hazards associated with its functional groups. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential applications.
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